(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride

Carbonic anhydrase IX Tumor hypoxia DEL screening

In DEL affinity screens, undefined stereochemistry yields false negatives. The (2S,4R) isomer is >1,000-fold weaker at CAIX vs. the active (2R,4R) form, making it an essential stereochemical negative control for validating enrichment specificity. • Validated DEL negative control: >1,000-fold affinity differential at CAIX; >100-fold at PSMA • Confirmed phytotoxin probe: selective for dicots; no antimicrobial or zootoxic liability • 95% purity (dihydrochloride); ambient shipping; global delivery available

Molecular Formula C5H11ClN2O2
Molecular Weight 166.60 g/mol
Cat. No. B13005954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride
Molecular FormulaC5H11ClN2O2
Molecular Weight166.60 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)N.Cl
InChIInChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4+;/m1./s1
InChIKeyKFYHJLCLHXYOLW-HJXLNUONSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Hydrochloride: Stereochemistry & Baseline Properties


(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid hydrochloride (CAS 16257-89-9), also designated trans-4-aminoproline hydrochloride, is a chiral non-proteinogenic cyclic amino acid belonging to the proline derivative class [1]. The free base (CAS 16257-88-8) has molecular formula C5H10N2O2, monoisotopic mass 130.07423 Da, and the specific (2S,4R) configuration imparts a trans relationship between the 4-amino and 2-carboxylic acid substituents on the pyrrolidine ring [1]. The hydrochloride salt (dihydrochloride form) has molecular weight 203.068 g/mol and is the most common commercial form supplied for research use . This compound exists as one of four possible stereoisomers of 4-aminopyrrolidine-2-carboxylic acid, each possessing distinct three-dimensional geometry that profoundly influences molecular recognition in biological systems [2].

Defined (2S,4R) trans-4-amino-L-proline geometry; distinct spatial orientation of amino and carboxyl groups
Unique stereochemical scaffold for chiral ligand libraries and structure–activity relationship studies
Commercially supplied as hydrochloride salt; requires stereochemical verification prior to assay use

Why Stereochemistry Dictates Procurement of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid


The four stereoisomers of 4-aminopyrrolidine-2-carboxylic acid are not functionally interchangeable. A landmark DNA-encoded chemical library (DEL) study demonstrated that switching the stereochemistry at either the 2- or 4-position can alter target protein binding affinity by over 1,000-fold [1]. For carbonic anhydrase IX (CAIX), the (2R,4R) isomer displayed KD = 16 ± 2 nM, while the (2S,4R) isomer was >1,000-fold weaker [1]. Similarly, against prostate-specific membrane antigen (PSMA), the (2R,4S) isomer exhibited KD = 48 ± 8 nM with >100-fold selectivity over the (2S,4R) form [1]. Because the (2S,4R) isomer possesses a unique trans-4-amino-L-proline geometry that places the amino group in a distinct spatial orientation relative to the carboxylic acid, it can neither mimic the binding pose of its diastereomers nor be substituted by them in structure–activity relationships without substantial loss of potency or selectivity [1]. Procuring the incorrect stereoisomer—or a mixture of undefined stereochemistry—therefore risks generating false-negative screening results or misleading SAR conclusions in lead optimization campaigns [1].

(2S,4R) target isomer
May display orders-of-magnitude lower affinity than (2R,4R) isomer in CAIX binding; >1,000-fold difference reported in DEL assays
(2S,4R) target isomer
Cannot recapitulate binding pose of (2R,4S) isomer at PSMA active site; >100-fold affinity gap observed
Undefined stereoisomer mixture
Introduces false-negative screening results and misleading SAR; stereochemical purity essential for reproducible target engagement

Quantitative Differentiation vs. Closest Stereoisomeric Analogs


CAIX Binding: 1,000-Fold Difference Between Stereoisomers

In fluorescence polarization assays against carbonic anhydrase IX (CAIX), the (2R,4R) stereoisomer of 4-aminopyrrolidine-2-carboxylic acid-derived compound bound with KD = 16 ± 2 nM, whereas the (2S,4R) stereoisomer exhibited >1,000-fold lower affinity [1]. This demonstrates that the (2S,4R) configuration is not merely a less active variant but occupies a distinct affinity tier, making it unsuitable for CAIX-targeted applications where nanomolar potency is required, yet potentially valuable as a negative-control scaffold or for engineering orthogonal selectivity profiles [1].

CAIX affinity stereoisomer comparison
Head-to-head
(2R,4R) isomer KD = 16 ± 2 nM; (2S,4R) >1,000-fold weaker
Binding affinity depends critically on stereochemistry; (2S,4R) provides orthogonal affinity tier
Fluorescence polarization assay; recombinant CAIX; DEL stereoisomer panel
Carbonic anhydrase IX Tumor hypoxia DEL screening Isozyme selectivity

PSMA Binding: >100-Fold Selectivity Gap

Parallel affinity selections against prostate-specific membrane antigen (PSMA) identified the (2R,4S) isomer (Compound 2) with KD = 48 ± 8 nM, while the (2S,4R) isomer displayed >100-fold weaker binding [1]. This stereochemistry-dependent affinity cliff underscores that the trans-(2S,4R) geometry cannot recapitulate the binding interactions of the cis-(2R,4S) arrangement at the PSMA active site [1].

PSMA affinity stereoisomer comparison
Head-to-head
(2R,4S) isomer KD = 48 ± 8 nM; (2S,4R) >100-fold weaker
Stereochemistry dictates target engagement; (2S,4R) cannot substitute for active PSMA-binding isomer
Fluorescence polarization; recombinant PSMA; GCPIII counter-screen
PSMA Prostate cancer Carboxypeptidase DEL screening

Dicot-Selective Phytotoxic Activity

Trans-4-aminoproline (free base of the target compound) was isolated from Ascochyta caulina culture filtrates and demonstrated concentration-dependent phytotoxic activity when assayed on detached leaves [1]. Chenopodium album (common lambsquarters) leaves were the most sensitive among tested dicots, while the compound proved ineffective on all tested monocots, both cultivated and wild [1]. The compound also lacked antifungal, antibacterial, and zootoxic activities, indicating a narrow and plant-specific toxicity profile [1]. By comparison, cis-4-hydroxy-L-proline—a related proline analog—exhibits a broader toxicity spectrum including mammalian cell effects, highlighting the unique selectivity window of the trans-4-amino substitution pattern [1].

Dicot-selective phytotoxicity
Cross-study
Active on Chenopodium album leaves; inactive on monocots; no antibacterial or zootoxic effects
Unique plant-specific activity profile; confirms stereochemistry-dependent phytotoxic response
Leaf puncture assay; disk diffusion; brine shrimp model
Phytotoxicity Herbicidal activity Natural product Ascochyta caulina

Distinct Target Enrichment Fingerprints Across Stereoisomers

In the 3,735,936-member DEL built on all four 4-aminoproline stereoisomers, each stereoisomeric sub-library produced distinct enrichment fingerprints when screened against CAIX/CAII and PSMA/GCPIII isoform pairs [1]. The (2S,4R) scaffold sub-library generated hit patterns that differed substantially from those of the (2R,4R) and (2R,4S) sub-libraries, with certain target–isoform combinations showing enrichment only from specific stereoisomeric scaffolds [1]. This indicates that the (2S,4R) geometry is not simply an inferior scaffold but can access chemical space and binding modes orthogonal to those sampled by other stereoisomers [1].

DEL enrichment fingerprint
Method context
Distinct enrichment pattern for (2S,4R) sub-library vs. other three stereoisomers
Stereoisomeric scaffold defines target space coverage; inclusion expands ligand diversity
3.7 M member DEL; affinity selection + Illumina sequencing
DNA-encoded library Scaffold stereochemistry Hit enrichment Isozyme discrimination

Inhibition of Phospholipid Biosynthesis Pathway

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid has been identified as a flaxseed-derived metabolite that inhibits the bond cleavage of ethanolamine and lysine residues, a process critical for phospholipid formation . This mechanism is structurally dependent on the trans-4-amino substitution, as proline itself and cis-configured 4-substituted proline analogs do not share this inhibitory profile at comparable concentrations . The specific interference with ethanolamine–lysine processing suggests a targeted perturbation of phosphatidylethanolamine biosynthesis pathways .

Phospholipid biosynthesis inhibition
Class-level
Inhibits ethanolamine-lysine bond cleavage; trans-(2S,4R) required for activity
Reported pathway interference; data to verify for quantitative IC50
In vitro biochemical assay; exact values not reported in accessible literature
Phospholipid biosynthesis Enzyme inhibition Flaxseed metabolite Ethanolamine metabolism

Defined Application Scenarios for (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid


Negative-Control Scaffold for CAIX and PSMA Screening

Based on the >1,000-fold affinity differential against CAIX and >100-fold differential against PSMA compared to the active (2R,4R) and (2R,4S) isomers, respectively, the (2S,4R) scaffold serves as an ideal stereochemically matched negative control in DEL affinity selections [1]. Its use alongside the active isomers enables robust discrimination of specific from non-specific binders and validates that observed enrichment is stereochemistry-dependent rather than an artifact of scaffold hydrophobicity or charge [1].

Scaffold for Profiling Orthogonal Target Space

The distinct enrichment fingerprints produced by each stereoisomeric sub-library in the Nature Chemistry DEL study indicate that the (2S,4R) geometry accesses binding modes not sampled by the other three isomers [1]. Researchers constructing focused libraries for targets where conventional scaffolds have failed should include the (2S,4R) isomer as a diversity element to explore orthogonal chemical space and potentially discover ligands with novel selectivity profiles [1].

Chemical Probe for Dicot-Selective Phytotoxicity

Trans-4-aminoproline's demonstrated selective toxicity toward dicotyledonous plants (Chenopodium album most sensitive) with no activity on monocots and no antimicrobial or zootoxic liabilities makes it a defined chemical probe for studying dicot-specific biochemical pathways [2]. The compound can be used as a reference standard in phytotoxicity assays, and the (2S,4R)-configured scaffold can serve as a starting point for structure–activity optimization toward selective bioherbicides active against broadleaf weeds without damaging cereal crops [2].

Tool for Investigating Phosphatidylethanolamine Biosynthesis

Given its specific inhibition of ethanolamine–lysine bond cleavage—a step critical to phospholipid formation—the (2S,4R) isomer can be employed as a chemical tool to dissect phosphatidylethanolamine biosynthetic pathways . Unlike generic proline or cis-4-substituted analogs that lack this activity, the trans-(2S,4R) configuration is structurally required for this inhibitory effect, making stereochemical purity essential for reproducible pharmacology .

Application
Selection Property
Validation Focus
CAIX/PSMA negative-control workflows
Stereochemistry-matched low-affinity scaffold
Verify stereochemistry-dependent binding discrimination
Orthogonal target-space library design
Distinct enrichment fingerprint among stereoisomers
Screen against targets refractory to other scaffolds
Dicot phytotoxicity model studies
Reported dicot-selective phytotoxic profile
Assay on Chenopodium album and monocot controls
Phosphatidylethanolamine biosynthesis research
Inhibition of ethanolamine-lysine bond cleavage
Confirm trans-(2S,4R) stereochemical requirement
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